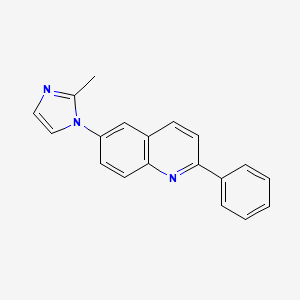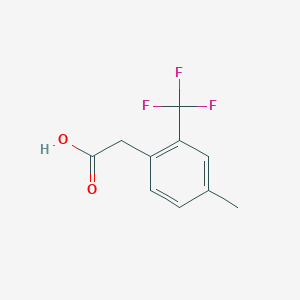
Methyl 2-(acetyloxy)-4-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(acetyloxy)-4-pyridinecarboxylate is an organic compound that belongs to the class of esters. It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of an acetyloxy group attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-4-pyridinecarboxylate typically involves the esterification of 2-hydroxy-4-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
2-Hydroxy-4-pyridinecarboxylic acid+Acetic anhydridePyridineMethyl 2-(acetyloxy)-4-pyridinecarboxylate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-(acetyloxy)-4-pyridinecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-4-pyridinecarboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Substitution: Nucleophiles such as ammonia or ethanol in the presence of a base like triethylamine.
Major Products
Hydrolysis: 2-Hydroxy-4-pyridinecarboxylic acid and methanol.
Oxidation: Pyridine N-oxide derivatives.
Substitution: Corresponding amides or esters depending on the nucleophile used.
科学的研究の応用
Methyl 2-(acetyloxy)-4-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of Methyl 2-(acetyloxy)-4-pyridinecarboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
Methyl nicotinate: Another ester of pyridinecarboxylic acid, used as a rubefacient in topical preparations.
Methyl 4-pyridinecarboxylate: Lacks the acetyloxy group, resulting in different reactivity and applications.
Ethyl 2-(acetyloxy)-4-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-(acetyloxy)-4-pyridinecarboxylate is unique due to the presence of both the acetyloxy and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
methyl 2-acetyloxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)14-8-5-7(3-4-10-8)9(12)13-2/h3-5H,1-2H3 |
InChIキー |
NITIJVKCPZBFLO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=NC=CC(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)








![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)



